6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl-
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Overview
Description
6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of pyrrole derivatives with pyrimidine precursors, followed by cyclization reactions. For instance, the reaction of 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate with suitable reagents can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the use of palladium-catalyzed cross-coupling reactions and other advanced organic synthesis techniques. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-d]pyrimidine-2,4-dione derivatives, while substitution reactions can produce various substituted pyrrolo[3,4-d]pyrimidines .
Scientific Research Applications
6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of target proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory properties.
Quinazoline derivatives: Exhibits antiviral and anticancer activities.
Uniqueness
6H-Pyrrolo(3,4-d)pyrimidine, 2,4,5-trimethyl-7-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
57436-35-8 |
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Molecular Formula |
C15H15N3 |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2,4,5-trimethyl-7-phenyl-6H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C15H15N3/c1-9-13-10(2)17-14(12-7-5-4-6-8-12)15(13)18-11(3)16-9/h4-8,17H,1-3H3 |
InChI Key |
ZTTHWMSNQZMTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=C(N1)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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